

RTI-111: A Technical Guide for Preclinical Research of a Cocaine Analog

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Compound of Interest

Compound Name: Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo(3.2.1)octane-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a potent phenyltropane analog of cocaine that has garnered significant interest in addiction research. As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its pharmacological profile offers a valuable tool for dissecting the neurobiological mechanisms underlying cocaine's reinforcing and stimulant effects. This technical guide provides an in-depth overview of RTI-111, focusing on its binding affinities, behavioral pharmacology, and the experimental protocols necessary for its preclinical evaluation. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize RTI-111 as a research tool in the development of potential pharmacotherapies for cocaine use disorder.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo behavioral potencies of RTI-111 in comparison to cocaine. This data highlights the distinct pharmacological profile of RTI-111.

Table 1: Monoamine Transporter Binding Affinities (K_i, nM)

Compound	Dopamine Transporter (DAT)	Serotonin Transporter (SERT)	Norepinephrine Transporter (NET)	DAT:SER T Selectivity Ratio	DAT:NET Selectivity Ratio	Reference
RTI-111	0.79	3.13	18	3.96	22.78	
Cocaine	~150-600	~200-800	~200-1000	~0.75-3	~0.75-3	

Table 2: Behavioral Effects in Animal Models

Behavioral Assay	Species	RTI-111 (ED50 / Dose Range)	Cocaine (ED50 / Dose Range)	Key Findings	Reference
Locomotor Activity	Mouse	More potent than cocaine	3-60 mg/kg	RTI-111 demonstrates a longer duration of action compared to cocaine.	
Self-Administration	Rhesus Monkey	0.0003-0.03 mg/kg/infusion (FR 25)	~0.03-0.3 mg/kg/infusion	RTI-111 functions as a positive reinforcer.	
Drug Discrimination	Rat	ED50 correlated with DAT and NET affinity	10 mg/kg (Training Dose)	RTI-111 fully substitutes for the discriminative stimulus effects of cocaine, suggesting a shared mechanism of action.	
Drug Discrimination	Rhesus Monkey	0.001-0.1 mg/kg (i.m.)	N/A (vs. Amphetamine)	RTI-111 produces full amphetamine-like responding.	

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are foundational for the preclinical assessment of RTI-111 and similar cocaine analogs.

In Vitro Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity of RTI-111 for the dopamine, serotonin, and norepinephrine transporters.

Objective: To quantify the binding affinity (K_i) of RTI-111 for DAT, SERT, and NET using competitive radioligand binding assays.

Materials:

- Radioligands:
 - [^3H]WIN 35,428 (for DAT)
 - [^3H]Citalopram (for SERT)
 - [^3H]Nisoxetine (for NET)
- Membrane Preparations: Rat striatal membranes (for DAT), whole brain minus striatum membranes (for SERT and NET), or membranes from cells expressing the recombinant human transporters.
- Test Compound: RTI-111 hydrochloride
- Reference Compound: Cocaine hydrochloride
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- Non-specific Binding Control: 10 μM GBR 12909 (for DAT), 10 μM fluoxetine (for SERT), 10 μM desipramine (for NET)
- 96-well microplates
- Glass fiber filters
- Scintillation vials and scintillation fluid

- Liquid scintillation counter
- Filtration apparatus

Procedure:

- Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 μ g/well.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Assay buffer
 - A fixed concentration of the appropriate radioligand (typically at or near its K_d value).
 - A range of concentrations of RTI-111 or cocaine (e.g., 0.01 nM to 10 μ M).
 - For non-specific binding wells, add the corresponding non-specific binding control compound.
 - Initiate the binding reaction by adding the membrane preparation.
- Incubation: Incubate the plates at room temperature (or 4°C for some assays) for 60-120 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Assessment

This protocol describes the methodology for evaluating the stimulant effects of RTI-111 on spontaneous locomotor activity in rodents.

Objective: To determine the dose-dependent effects of RTI-111 on locomotor activity and compare its potency and duration of action to cocaine.

Materials:

- Animals: Male Swiss-Webster mice or Sprague-Dawley rats.
- Test Compound: RTI-111 hydrochloride dissolved in sterile saline.
- Reference Compound: Cocaine hydrochloride dissolved in sterile saline.
- Vehicle Control: Sterile saline.
- Apparatus: Open-field activity chambers equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
- Syringes and needles for intraperitoneal (i.p.) injections.

Procedure:

- Acclimation: Habituate the animals to the testing room for at least 60 minutes before the start of the experiment.

- **Habituation to Apparatus:** Place each animal individually into an activity chamber and allow it to explore freely for 30-60 minutes to establish a baseline level of activity.
- **Drug Administration:** Following the habituation period, remove the animals from the chambers, administer the appropriate dose of RTI-111, cocaine, or vehicle via i.p. injection, and immediately return them to the same activity chamber.
- **Data Collection:** Record locomotor activity continuously for a period of 1 to 2 hours. Data is typically binned into 5- or 10-minute intervals.
- **Data Analysis:**
 - The primary dependent measures are total distance traveled (horizontal activity) and the number of rearing events (vertical activity).
 - Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors.
 - Construct dose-response curves for the peak locomotor stimulant effects of RTI-111 and cocaine.
 - Compare the time course of the locomotor effects of the two drugs.

Intravenous Self-Administration

This protocol details the procedure for assessing the reinforcing effects of RTI-111 using an intravenous self-administration paradigm in rats.

Objective: To determine if RTI-111 maintains self-administration behavior and to characterize its reinforcing efficacy.

Materials:

- **Animals:** Male Sprague-Dawley or Wistar rats.
- **Surgical Supplies:** Indwelling intravenous catheters, sterile surgical instruments, sutures, and anesthetics (e.g., ketamine/xylazine).

- Test Compound: RTI-111 hydrochloride dissolved in sterile saline for intravenous infusion.
- Reference Compound: Cocaine hydrochloride dissolved in sterile saline for intravenous infusion.
- Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, an infusion pump, and a liquid swivel to allow for drug delivery to a freely moving animal.
- Catheter Patency Test: A short-acting anesthetic such as methohexital sodium.

Procedure:

- Surgical Implantation of Intravenous Catheter:
 - Anesthetize the rat and surgically implant a chronic indwelling catheter into the right jugular vein.
 - Exteriorize the catheter on the animal's back between the scapulae.
 - Allow the animal to recover for at least 5-7 days post-surgery.
 - Maintain catheter patency by flushing daily with heparinized saline.
- Acquisition of Self-Administration:
 - Place the rat in the operant chamber and connect the catheter to the infusion pump via a tether and liquid swivel.
 - Train the rat to press the active lever to receive an infusion of a reinforcer. Training can be facilitated by initially using a highly reinforcing substance like cocaine (e.g., 0.5 mg/kg/infusion) or by using a food-deprived rat and reinforcing lever presses with food pellets before introducing the drug.
 - A response on the active lever results in a brief drug infusion (e.g., 5 seconds) and the illumination of the stimulus light. The inactive lever has no programmed consequences.

- Continue training until the rat demonstrates stable responding on the active lever and minimal responding on the inactive lever.
- Dose-Response Determination:
 - Once stable responding is established, substitute different unit doses of RTI-111 (e.g., 0.003, 0.01, 0.03, 0.1 mg/kg/infusion) for the training dose.
 - Test each dose for several sessions to assess its ability to maintain self-administration.
- Progressive Ratio Schedule of Reinforcement:
 - To assess the reinforcing efficacy of RTI-111, switch to a progressive ratio (PR) schedule. On a PR schedule, the number of lever presses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12...).
 - The "breakpoint" is the highest ratio completed before the animal ceases to respond for a predetermined period (e.g., 1 hour). A higher breakpoint indicates a greater reinforcing efficacy.
- Data Analysis:
 - The primary dependent measures are the number of infusions earned and the breakpoint on the PR schedule.
 - Analyze the dose-response data using a one-way ANOVA.
 - Compare the breakpoints for different doses of RTI-111 and cocaine.

Drug Discrimination

This protocol outlines the procedure for evaluating the subjective effects of RTI-111 in rats trained to discriminate cocaine from vehicle.

Objective: To determine if RTI-111 produces cocaine-like discriminative stimulus effects.

Materials:

- Animals: Male Sprague-Dawley rats.
- Training Drugs: Cocaine hydrochloride (e.g., 10 mg/kg, i.p.) and saline.
- Test Compound: RTI-111 hydrochloride.
- Apparatus: Standard two-lever operant conditioning chambers.
- Food pellets for reinforcement.

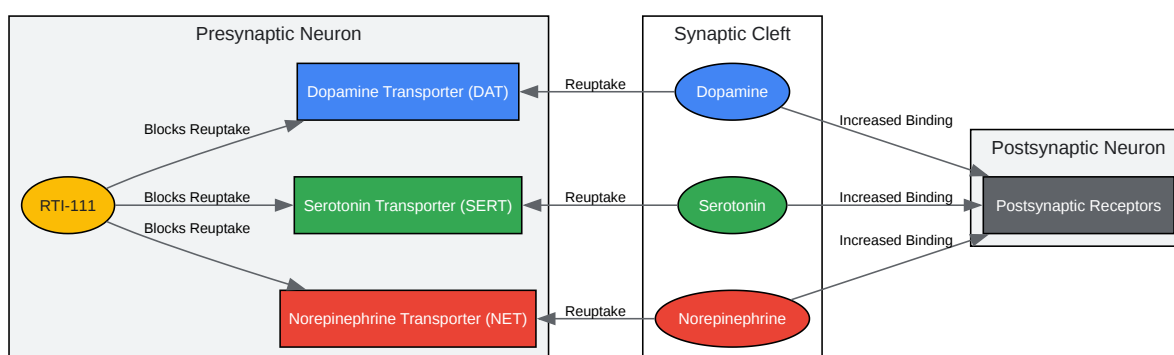
Procedure:

- Training:
 - Food restrict the rats to 85-90% of their free-feeding body weight.
 - Train the rats on a fixed-ratio (FR) schedule of food reinforcement.
 - Before each training session, administer either cocaine (10 mg/kg, i.p.) or saline.
 - If cocaine is administered, responses on one lever (the "drug" lever) are reinforced with food. Responses on the other lever (the "saline" lever) have no consequence.
 - If saline is administered, responses on the saline lever are reinforced, and responses on the drug lever are not.
 - The drug and saline levers are counterbalanced across rats.
 - Continue training until the rats reliably select the correct lever based on the pre-session injection (e.g., >80% correct responding on both levers for several consecutive sessions).
- Substitution Testing:
 - Once discrimination is established, begin substitution tests with RTI-111.
 - On test days, administer a dose of RTI-111 instead of cocaine or saline.
 - During the test session, responses on both levers are recorded but not reinforced (extinction conditions) to avoid influencing the animal's choice.

- Test a range of doses of RTI-111.
- Data Analysis:
 - The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.
 - Full substitution is considered to have occurred if a dose of RTI-111 results in $\geq 80\%$ of responses on the drug lever.
 - Determine the ED50 value for substitution (the dose that produces 50% drug-lever responding).
 - Compare the potency of RTI-111 to substitute for cocaine with its binding affinity for the monoamine transporters.

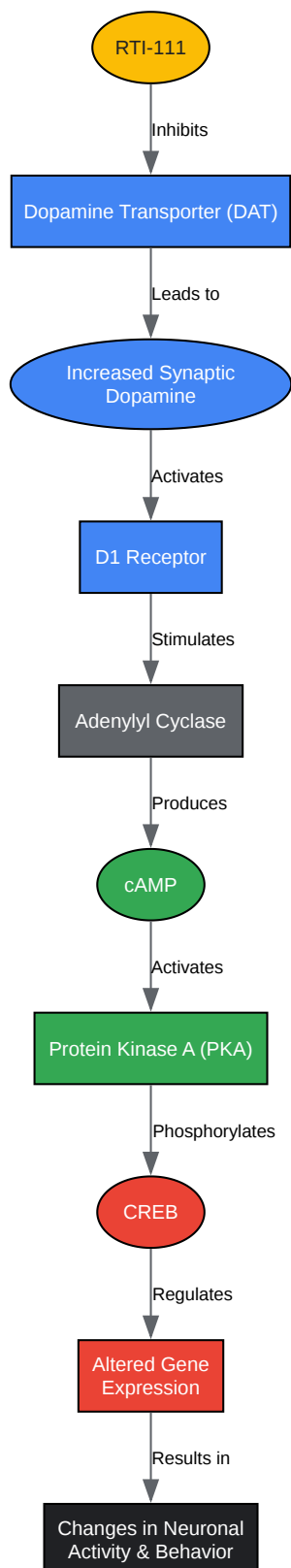
Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows for RTI-111 research.



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Caption: Mechanism of action of RTI-111 at the synapse.



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Caption: Downstream signaling cascade following DAT inhibition by RTI-111.

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